

TUG-905: A Potent and Selective FFA1/GPR40 Agonist - A Technical Guide

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Compound of Interest

Compound Name: TUG-905

Cat. No.: B611511

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Abstract

TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is a promising therapeutic target, particularly for type 2 diabetes, due to its role in potentiating glucose-stimulated insulin secretion. This technical guide provides an in-depth overview of the mechanism of action of **TUG-905**, including its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Introduction

Free Fatty Acid Receptor 1 (FFA1/GPR40) is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids.[1] It is highly expressed in pancreatic β -cells and enteroendocrine cells.[2][3] Activation of FFA1 leads to the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][4] These physiological roles have made FFA1 an attractive target for the development of novel therapeutics for type 2 diabetes. **TUG-905** has emerged as a valuable pharmacological tool to investigate the physiological functions of FFA1 due to its high potency and selectivity.[5]

Pharmacological Profile of TUG-905

TUG-905 is a benzylamine derivative that acts as a potent and selective agonist at the human and murine FFA1 receptors.[5] Its selectivity is a key feature, allowing for the specific interrogation of FFA1-mediated effects in cells and tissues that may also express other free fatty acid receptors, such as FFA4 (GPR120).

Quantitative Data

The potency of **TUG-905** has been characterized in various in vitro assays. The following table summarizes the key quantitative data for **TUG-905**'s activity at the FFA1 receptor.

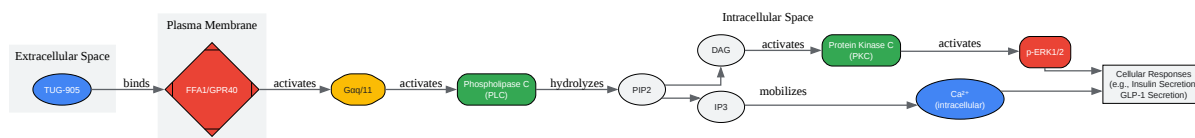
Parameter	Species	Assay Type	Cell Line	Value	Reference
pEC50	Murine	Calcium Mobilization	Flp-In T-REx	7.03	[5][6]
EC50	Murine	Calcium Mobilization	Flp-In T-REx	~93 nM	[5][6]
Selectivity	Murine	Calcium Mobilization	Flp-In T-REx	>1000-fold vs. mFFA4	[5]

Mechanism of Action: Signaling Pathways

Activation of FFA1 by **TUG-905** initiates a cascade of intracellular signaling events, primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[2] The subsequent rise in intracellular calcium and the activation of protein kinase C (PKC) by DAG are key events that lead to the potentiation of insulin secretion and other cellular responses.[7]

Furthermore, FFA1 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] This is also thought to be mediated through the Gq/PLC/PKC pathway.[7] Some evidence also suggests potential involvement of Gi and β -arrestin signaling pathways in FFA1-mediated effects.[1][7]

FFA1 Signaling Pathway Diagram



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FFA1/GPR40 Signaling Pathway Activated by **TUG-905**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of **TUG-905**.

In Vitro Calcium Mobilization Assay

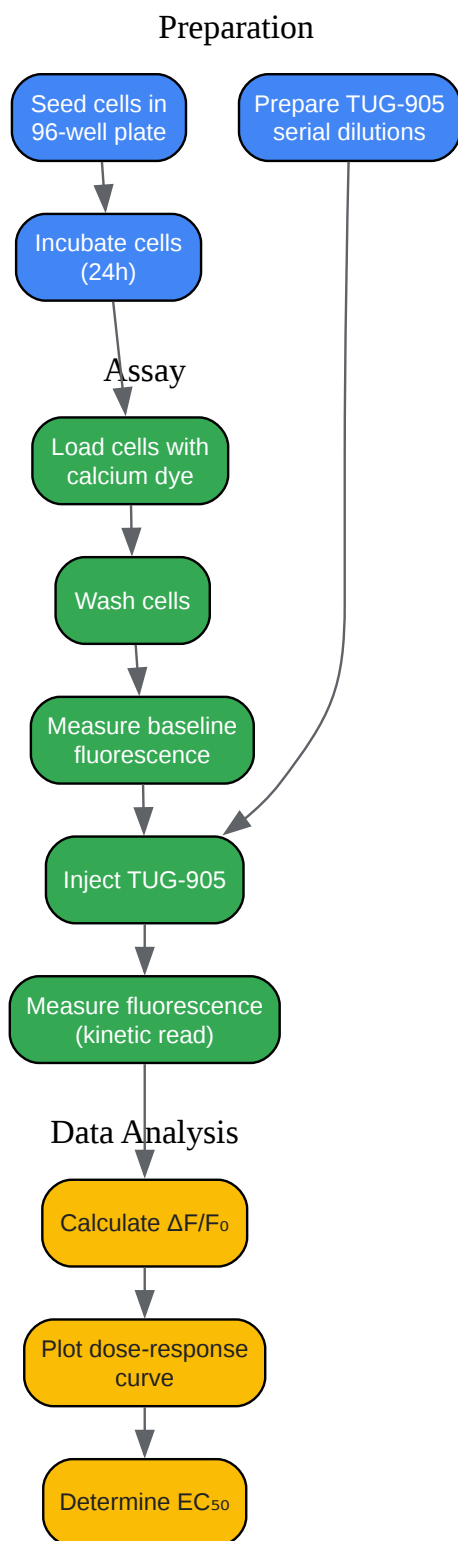
This assay measures the increase in intracellular calcium concentration following the activation of FFA1 by **TUG-905**.

4.1.1. Materials

- Cell Line: Flp-In T-REx 293 cells stably expressing murine FFA1 (or other suitable cell line, e.g., HEK293).
- Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
- Probenecid: To inhibit dye leakage from cells.

- **TUG-905** Stock Solution: 10 mM in DMSO.
- Control Agonist: A known FFA1 agonist (e.g., linoleic acid).
- Antagonist (for validation): GW1100.
- 96-well black, clear-bottom microplates.
- Fluorescence plate reader with automated injection.

4.1.2. Experimental Workflow Diagram



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- To cite this document: BenchChem. [TUG-905: A Potent and Selective FFA1/GPR40 Agonist - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611511#tug-905-mechanism-of-action\]](https://www.benchchem.com/product/b611511#tug-905-mechanism-of-action)

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